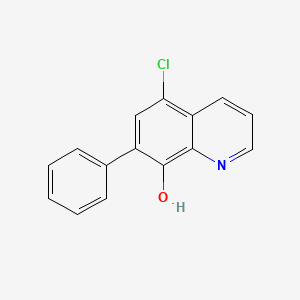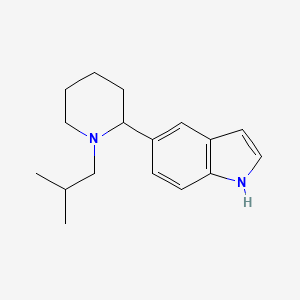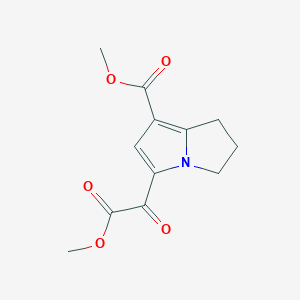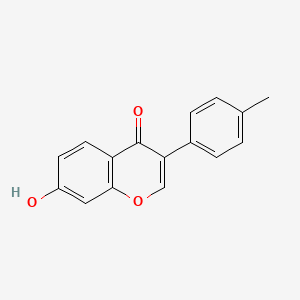
7-Hydroxy-3-(4-methylphenyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are a group of naturally occurring and synthetic compounds known for their diverse biological activities This particular compound is characterized by the presence of a hydroxy group at the 7th position and a p-tolyl group at the 3rd position on the chromone scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanocoumarin with p-tolylmagnesium bromide in dry benzene to form the desired product . Another approach includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing coumarin derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable techniques such as continuous flow synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chromone ring can be reduced under specific conditions to yield dihydrochromones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis. In cancer research, it has been shown to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division . The compound’s antioxidant properties also contribute to its biological activities by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
4-Hydroxycoumarin: Known for its anticoagulant properties and used in drugs like Warfarin.
3-Phenylcoumarin: Exhibits similar biological activities and is used in medicinal chemistry.
Osthole: A natural coumarin derivative with antifungal and anticancer properties.
Uniqueness: 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a hydroxy group and a p-tolyl group on the chromone scaffold provides a distinct profile of reactivity and biological activity, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
449175-73-9 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
7-hydroxy-3-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)14-9-19-15-8-12(17)6-7-13(15)16(14)18/h2-9,17H,1H3 |
Clé InChI |
UQILLCCQINBHJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
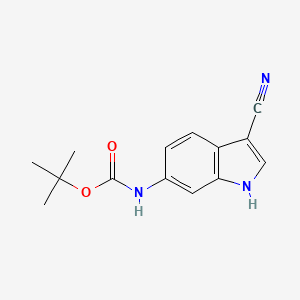
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)
![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)
